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molecular formula C10H8O4 B1322313 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid CAS No. 854515-52-9

6-Hydroxy-2-methylbenzofuran-3-carboxylic acid

Cat. No. B1322313
M. Wt: 192.17 g/mol
InChI Key: JVELFLPOFDICQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07846960B2

Procedure details

To a slurry of aluminum trichloride (20.0 g, 150 mmol) in dichloromethane (200 mL) is added oxalyl chloride (13.0 mL, 150 mmol) and the mixture is stirred at 0° C. for 30 minutes. A solution of acetic acid 2-methyl-benzofuran-6-yl ester (9.50 g; 49.9 mmol) in dichloromethane (50 mL) is added over 10 minutes. The ice-bath is removed and the reaction is stirred at room temperature for 2 hours. The reaction mixture is cooled to 0° C. and quenched with MeOH (50 mL). The mixture is concentrated to a residue, dissolved in methanol (250 mL), and treated with potassium carbonate (8.28 g, 59.9 mmol). The mixture is stirred at room temperature for 16 hours, filtered through a pad of celite, and concentrated. The residue is diluted with water (100 mL) and extracted with EtOAc (250 mL×2). The combined organic layers are dried over Na2SO4, filtered, and concentrated. The crude product is purified by flash chromatography (eluted with 25% EtOAc/Hexanes), and the appropriate fractions are concentrated. The material is dried in vacuo to afford 6-hydroxy-2-methyl-benzofuran-3-carboxylic acid (9.56 g, 93%). ES/MS m/e 207.0 (M+1); 205.0 (M−1).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
8.28 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Cl-].[Cl-].[Al+3].C(Cl)(=O)C(Cl)=O.[CH3:11][C:12]1[O:13][C:14]2[CH:20]=[C:19]([O:21]C(=O)C)[CH:18]=[CH:17][C:15]=2[CH:16]=1.[C:25](=O)([O-:27])[O-:26].[K+].[K+]>ClCCl>[OH:21][C:19]1[CH:18]=[CH:17][C:15]2[C:16]([C:25]([OH:27])=[O:26])=[C:12]([CH3:11])[O:13][C:14]=2[CH:20]=1 |f:0.1.2.3,6.7.8|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Name
Quantity
13 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
9.5 g
Type
reactant
Smiles
CC=1OC2=C(C1)C=CC(=C2)OC(C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
8.28 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice-bath is removed
STIRRING
Type
STIRRING
Details
the reaction is stirred at room temperature for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with MeOH (50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated to a residue
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methanol (250 mL)
STIRRING
Type
STIRRING
Details
The mixture is stirred at room temperature for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue is diluted with water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (250 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product is purified by flash chromatography (eluted with 25% EtOAc/Hexanes)
CONCENTRATION
Type
CONCENTRATION
Details
the appropriate fractions are concentrated
CUSTOM
Type
CUSTOM
Details
The material is dried in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC1=CC2=C(C(=C(O2)C)C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.56 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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